molecular formula C14H11ClO3 B6364708 2-Chloro-5-(3-methoxyphenyl)benzoic acid, 95% CAS No. 1179607-85-2

2-Chloro-5-(3-methoxyphenyl)benzoic acid, 95%

Cat. No. B6364708
CAS RN: 1179607-85-2
M. Wt: 262.69 g/mol
InChI Key: IRBXJYBKBLPYBG-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-methoxyphenyl)benzoic acid, or 2-CMPBA, is a synthetic organic compound that has a wide range of applications in the scientific research and laboratory fields. It is a colorless crystalline solid, and has a melting point of 122-124°C. 2-CMPBA is one of the most commonly used reagents in organic synthesis due to its low cost and wide availability. Its chemical structure is composed of a benzene ring with a methoxy group at the third position and a chlorine atom at the second position.

Scientific Research Applications

2-CMPBA has many applications in the scientific research and laboratory fields. It is commonly used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a starting material for the synthesis of other compounds. 2-CMPBA is also used as a fluorescent label in biochemical and physiological studies, as a catalyst in the synthesis of pharmaceuticals and other compounds, and as a building block for the synthesis of polymers.

Mechanism of Action

2-CMPBA is a synthetic organic compound and its mechanism of action is not well understood. However, it is known that 2-CMPBA can act as a Lewis acid, which means that it can bind to electron-rich sites on other molecules and facilitate chemical reactions. 2-CMPBA can also act as a nucleophile, which means that it can attack electron-poor sites on other molecules and facilitate chemical reactions.
Biochemical and Physiological Effects
2-CMPBA has a wide range of biochemical and physiological effects. It is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other pro-inflammatory molecules. 2-CMPBA has also been shown to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes and other pro-inflammatory molecules. In addition, 2-CMPBA has been shown to act as an antioxidant and to have anti-microbial and anti-fungal properties.

Advantages and Limitations for Lab Experiments

2-CMPBA is a widely used reagent in organic synthesis and has many advantages for lab experiments. It is inexpensive and widely available, and it is relatively easy to synthesize. In addition, it is a colorless crystalline solid, which makes it easy to handle and use in lab experiments. However, 2-CMPBA also has some limitations. It is a relatively unstable compound, and it can react with other compounds and cause unwanted side reactions. In addition, it can be toxic if not handled properly.

Future Directions

The future directions for 2-CMPBA are numerous. It has been shown to have a wide range of biochemical and physiological effects, and further research is needed to better understand its mechanisms of action and its potential applications in medicine and other fields. In addition, 2-CMPBA has been used as a fluorescent label in biochemical and physiological studies, and further research is needed to explore its potential for use in other types of studies. Finally, further research is needed to explore the potential of 2-CMPBA as a starting material for the synthesis of other compounds and as a building block for the synthesis of polymers.

Synthesis Methods

2-CMPBA can be synthesized in two different ways. The first method is the direct synthesis of 2-CMPBA from benzene, hydrochloric acid, and 3-methoxybenzaldehyde. This method is relatively simple and involves the reaction of benzene and hydrochloric acid to form benzene chloride, which is then reacted with 3-methoxybenzaldehyde to form 2-CMPBA. The second method of synthesis is the reaction of 2-chlorobenzoic acid and 3-methoxybenzaldehyde to form 2-CMPBA. This method is more complex, but it is more efficient and produces higher yields of 2-CMPBA.

properties

IUPAC Name

2-chloro-5-(3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBXJYBKBLPYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681204
Record name 4-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1179607-85-2
Record name 4-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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